

Commercial Availability and Technical Profile of Ethyl 2-aminooxazole-4-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl 2-aminooxazole-4-carboxylate

Cat. No.: B033254

[Get Quote](#)

An In-depth Guide for Researchers and Drug Development Professionals

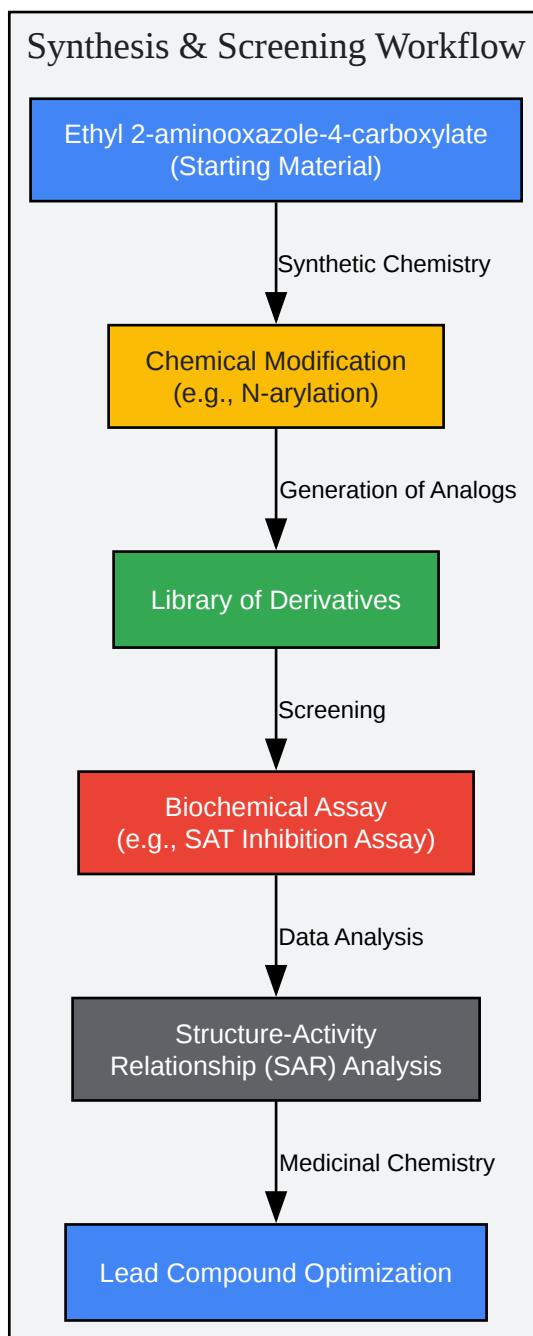
Ethyl 2-aminooxazole-4-carboxylate is a heterocyclic organic compound of interest to the pharmaceutical and life sciences industries. Its structural motif is recognized as a valuable scaffold in medicinal chemistry, offering a versatile platform for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and its role as a synthetic intermediate, particularly in the development of novel enzyme inhibitors.

Commercial Suppliers and Product Specifications

Ethyl 2-aminooxazole-4-carboxylate is readily available from several major chemical suppliers. The compound is typically offered at a purity of 95% or greater, suitable for research and development purposes. Below is a summary of offerings from prominent vendors.

Supplier	Catalog Number (Example)	Purity/Assay	Form	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)
Thermo Scientific (Alfa Aesar)	H32542	≥94.0% (HPLC)	White to pale yellow powder	177760-52-0	C ₆ H ₈ N ₂ O ₃	156.14	135.0-147.0
Sigma-Aldrich (Merck)	750794	95%	Solid	177760-52-0	C ₆ H ₈ N ₂ O ₃	156.14	135-140
Amerigo Scientific	-	95%	-	177760-52-0	C ₆ H ₈ N ₂ O ₃	156.14	-
BLD Pharm	-	-	-	177760-52-0	C ₆ H ₈ N ₂ O ₃	156.14	-
Oakwood Chemical	016128	-	-	177760-52-0	C ₆ H ₈ N ₂ O ₃	156.14	-

Note: Product specifications may vary by lot and supplier. Please refer to the supplier's certificate of analysis for the most accurate information.


Application in Drug Discovery: A Synthetic Building Block

Ethyl 2-aminooxazole-4-carboxylate serves as a key intermediate in the synthesis of bioactive molecules. Its utility has been demonstrated in the development of inhibitors for bacterial enzymes, which is a critical area of research in the fight against antimicrobial resistance.

Role in the Synthesis of Bacterial Serine Acetyltransferase (SAT) Inhibitors

Research has shown that the 2-aminooxazole moiety is a crucial component in a series of compounds designed to inhibit *Salmonella typhimurium* serine acetyltransferase (SAT).[1] SAT is a key enzyme in the L-cysteine biosynthesis pathway in many bacteria, a pathway that is absent in mammals, making it an attractive target for novel antibacterial agents.[1] The **ethyl 2-aminooxazole-4-carboxylate** core can be elaborated through various chemical reactions to produce a library of derivatives for structure-activity relationship (SAR) studies.[1]

The general workflow for utilizing this compound in a drug discovery context is outlined below.

[Click to download full resolution via product page](#)

Caption: Drug discovery workflow using **Ethyl 2-aminooxazole-4-carboxylate**.

Experimental Protocols

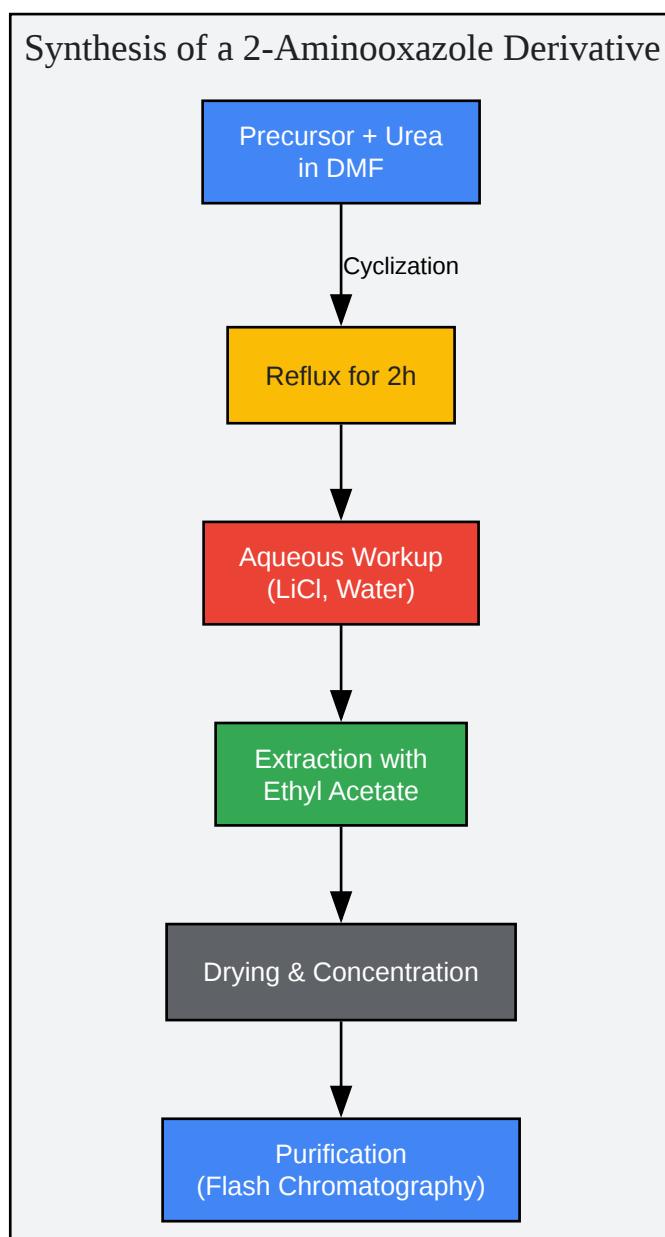
While specific protocols for the direct use of **Ethyl 2-aminooxazole-4-carboxylate** are proprietary to individual research labs, a representative synthetic procedure for a related

analog, Ethyl 5-(2-aminooxazol-4-yl)isoxazole-3-carboxylate, is described in the literature and provides insight into the types of reactions this scaffold can undergo.[1] This reaction demonstrates the formation of the 2-aminooxazole ring from a precursor and urea.

Synthesis of Ethyl 5-(2-aminooxazol-4-yl)isoxazole-3-carboxylate[1]

This protocol details the cyclization step to form the 2-aminooxazole ring system.

Materials:


- Ethyl 5-(3-amino-3-oxoprop-1-yn-1-yl)isoxazole-3-carboxylate (precursor compound)
- Urea
- Anhydrous dimethylformamide (DMF)
- 5% Lithium chloride (LiCl) solution in water
- Ethyl acetate
- Brine
- Sodium sulfate (Na_2SO_4)

Procedure:

- A mixture of the precursor compound (1.2 mmol) and urea (12 mmol) is solubilized in anhydrous dimethylformamide (3.14 mL).
- The reaction mixture is stirred at reflux for 2 hours.
- After cooling to room temperature, a 5% aqueous solution of LiCl (32 mL) is added to the reaction mixture.
- The product is extracted with ethyl acetate (4 x 10 mL).

- The reaction is then quenched with water, and the mixture is further extracted with ethyl acetate (3 x 10 mL).
- The combined organic layers are washed with water and brine, then dried over Na_2SO_4 .
- The solvent is removed in vacuo, and the crude material is purified by flash column chromatography to yield the final product.

The logical relationship for this synthesis can be visualized as a straightforward process flow.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of a 2-aminooxazole compound.

This technical guide provides a foundational understanding of **Ethyl 2-aminooxazole-4-carboxylate** for researchers and drug development professionals. Its commercial availability and demonstrated utility as a synthetic intermediate make it a compound of significant interest for the development of new chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Commercial Availability and Technical Profile of Ethyl 2-aminooxazole-4-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b033254#commercial-suppliers-of-ethyl-2-aminooxazole-4-carboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com